molecular formula C17H17FN2O4S B1665126 MT-3995 CAS No. 945966-46-1

MT-3995

货号: B1665126
CAS 编号: 945966-46-1
分子量: 364.4 g/mol
InChI 键: AZNHWXAFPBYFGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Diabetic Nephropathy (DN)

Apararenone has been evaluated extensively for its efficacy in patients with diabetic nephropathy. Key findings from clinical trials include:

  • Efficacy : In a randomized, double-blind study involving 220 patients with stage 2 DN, apararenone demonstrated significant reductions in urine albumin-to-creatinine ratio (UACR) over 24 weeks. The UACR decreased by 62.9%, 50.8%, and 46.5% for the 2.5 mg, 5 mg, and 10 mg doses, respectively, compared to a placebo group which showed an increase to 113.7% .
  • Safety : The treatment was well tolerated, with no significant adverse effects on estimated glomerular filtration rate (eGFR) or serum potassium levels observed during the study period .

Table 1: Efficacy Results in Diabetic Nephropathy Trials

Dose (mg)UACR Change (%)eGFR ChangeAdverse Events
Placebo+13.7No changeModerate
2.5-62.9StableLow
5-50.8StableLow
10-46.5StableModerate

Nonalcoholic Steatohepatitis (NASH)

Apararenone's role in treating NASH has also been investigated:

  • Efficacy : In a phase II study with NASH patients, apararenone at a dose of 10 mg/day for 72 weeks resulted in a significant reduction in serum alanine aminotransferase (ALT) levels and improved fibrosis markers compared to placebo .
  • Safety : Adverse reactions were comparable between the apararenone and placebo groups, indicating a favorable safety profile .

Table 2: Efficacy Results in NASH Trials

Treatment GroupALT Change (%)Fibrosis Improvement (%)Adverse Events
Placebo-3.026.1Moderate
Apararenone-13.741.7Low

Case Study 1: Efficacy in Diabetic Nephropathy

In a multicenter trial, patients receiving apararenone showed marked improvements in UACR compared to those on placebo after just 24 weeks of treatment. The results indicated that apararenone could serve as an effective therapeutic agent for managing diabetic kidney disease.

Case Study 2: Impact on Liver Fibrosis in NASH

Another study focusing on NASH patients highlighted apararenone's ability to reduce liver fibrosis markers significantly over a prolonged treatment period, suggesting its potential as a disease-modifying therapy in chronic liver diseases .

作用机制

Target of Action

MT-3995, also known as Apararenone, is a nonsteroidal antimineralocorticoid . Its primary target is the mineralocorticoid receptor (MR) , which is the receptor for aldosterone . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure by managing the balance of salt and water in the body.

Mode of Action

Apararenone acts as a highly selective antagonist of the mineralocorticoid receptor . This means it binds to the MR and blocks its activation by aldosterone, thereby inhibiting the effects of aldosterone .

Biochemical Pathways

By blocking the MR, Apararenone interferes with the aldosterone-regulated sodium reabsorption and potassium excretion pathways . This action can lead to a decrease in blood pressure and a reduction in fluid volume, which are beneficial effects in conditions like hypertension and heart failure.

Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacodynamics, safety, tolerability, and pharmacokinetics of this compound . These studies would provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its bioavailability.

Result of Action

In clinical studies, Apararenone has shown a significant reduction in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy . This suggests that the drug may have a renoprotective effect in these patients. The UACR-lowering effect of Apararenone administered once daily for 24 weeks in patients with stage 2 diabetic nephropathy was confirmed, and the 52-week administration was safe and tolerable .

Action Environment

The action, efficacy, and stability of Apararenone can be influenced by various environmental factors These can include the patient’s health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.

准备方法

The synthesis of apararenone involves several steps, starting from the appropriate benzoxazinone derivative. The synthetic route typically includes the following steps:

    Formation of the Benzoxazinone Core: This involves the cyclization of an appropriate precursor to form the benzoxazinone ring.

    Introduction of the Fluorophenyl Group:

    Sulfonamide Formation:

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

化学反应分析

Apararenone undergoes several types of chemical reactions, including:

    Oxidation: Apararenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.

    Substitution: Apararenone can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

生物活性

Apararenone (MT-3995) is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) developed for the treatment of conditions such as diabetic nephropathy and primary aldosteronism. Its selective action and potential organ-protective effects have positioned it as a significant advancement in pharmacotherapy for managing hypertension and renal injury associated with excess aldosterone.

Apararenone selectively binds to the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone, which is known to contribute to hypertension and renal damage. Unlike traditional steroidal MRAs, apararenone exhibits a more potent and specific antagonistic effect on MR, leading to reduced gene expression related to cell proliferation, fibrosis, and inflammation in various tissues, particularly the kidney and heart .

Pharmacological Profile

Apararenone's pharmacological profile includes:

  • High Selectivity : Exhibits a strong affinity for human MR with minimal interaction with other steroid hormone receptors such as androgen and glucocorticoid receptors .
  • Long-Lasting Effects : Demonstrates prolonged action compared to other MRAs, allowing for once-daily dosing .
  • Dose-Dependent Efficacy : Clinical studies have shown that increasing doses of apararenone lead to significant reductions in urinary albumin-to-creatinine ratio (UACR), indicating its effectiveness in mitigating proteinuria associated with diabetic nephropathy .

Efficacy in Diabetic Nephropathy

A pivotal clinical trial assessed the efficacy of apararenone in patients with stage 2 diabetic nephropathy. The study involved a dose-response evaluation over 24 weeks, where patients were administered either a placebo or varying doses of apararenone (2.5 mg, 5 mg, and 10 mg). Key findings included:

  • Reduction in UACR :
    • Placebo: 113.7% at week 24
    • Apararenone 2.5 mg: 62.9%
    • Apararenone 5 mg: 50.8%
    • Apararenone 10 mg: 46.5%
  • UACR Remission Rates :
    • Placebo: 0.0%
    • Apararenone 2.5 mg: 7.8%
    • Apararenone 5 mg: 29.0%
    • Apararenone 10 mg: 28.1%

These results demonstrate that apararenone significantly improves renal function markers compared to placebo .

Safety Profile

The safety profile of apararenone has been evaluated in clinical settings, revealing that while adverse events (AE) incidence increased with dosage, the incidence of adverse drug reactions (ADR) remained low and not clinically significant .

Comparative Efficacy

In comparison to traditional MRAs like spironolactone and eplerenone, apararenone has shown superior antihypertensive effects and organ protection. It has been noted that apararenone may provide better outcomes in terms of reducing inflammation and fibrosis in renal tissues when compared to these older agents .

Summary of Research Findings

Study Parameter Placebo Apararenone (2.5 mg) Apararenone (5 mg) Apararenone (10 mg)
UACR at Week 24 (%)113.762.950.846.5
UACR Remission Rate (%)07.82928.1
Safety IncidenceBaselineIncreasedIncreasedIncreased

属性

IUPAC Name

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHWXAFPBYFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337181
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945966-46-1
Record name Apararenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apararenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APARARENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in acetone (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., and the mixture was stirred at the same temperature for 90 minutes. To the reaction mixture was added dropwise concentrated hydrochloric acid/acetone/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 2 hours. The precipitated crystals were collected by filtration, washed with a solution of acetone/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.79 g) as Form A crystals (yield: 95%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
hydrochloric acid acetone water
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (8.5 g) was dissolved in dimethylsulfoxide (51 mL), a solution of potassium carbonate/water (7.98 g/8.5 mL) was added dropwise thereto at 25° C., and the mixture was stirred at the same temperature for 23 hours. To the reaction mixture was added dropwise concentrated hydrochloric acid/water (4.0 g/76.5 mL) at 30° C. or lower, then cooled to 20° C., and the mixture was stirred for 90 minutes. The precipitated crystals were collected by filtration, washed with water (76.5 mL), and then dried to obtain the title compound (6.40 g) as white crystals (Form B crystals). Subsequently, said crystals (6 g) were added to dimethylsulfoxide (21 mL), dissolved at about 50° C., then activated carbon (120 mg) and dimethylsulfoxide (3 mL) were added thereto, and stirred for 1 hour. After the mixture was filtered, to the filtrate at about 50° C. was added dropwise purified water (9 mL), and then stirred at the same temperature for 30 minutes. The mixture was cooled to 20° C., stirred for 1 hour, then the precipitated crystals were collected by filtration, and successively washed with purified water (54 mL) and ethanol (12 mL). The obtained crystals (6.57 g) were suspended in ethanol (30 mL), the suspension was heated under reflux for 2 hours, then cooled to 20° C., and stirred for 1 hour. The precipitated crystals were collected by filtration, and dried under reduced pressure at 50° C. to obtain the title compound (5.48 g) as crystals (Form A crystals) (yield: 83%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
76.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in dimethylsulfoxide (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then dimethylsulfoxide/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/dimethylsulfoxide/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 5 hours. The precipitated crystals were collected by filtration, successively washed with a solution of dimethylsulfoxide/water (1:1.6 mL) and water (10 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.81 g) as Form A crystals (yield: 98%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
dimethylsulfoxide water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid dimethylsulfoxide water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods IV

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in ethanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then ethanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/ethanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of ethanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.80 g) as Form B crystals (yield: 98%, purity: 95%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid ethanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods V

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in isopropanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then isopropanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/isopropanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of isopropanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.78 g) as Form D crystals (yield: 94%, purity: 99%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
isopropanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid isopropanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apararenone
Reactant of Route 2
Reactant of Route 2
Apararenone
Reactant of Route 3
Apararenone
Reactant of Route 4
Apararenone
Reactant of Route 5
Apararenone
Reactant of Route 6
Reactant of Route 6
Apararenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。